molecular formula C15H16N2O2 B7474695 N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide

Cat. No. B7474695
M. Wt: 256.30 g/mol
InChI Key: MCIFAGUOVKDDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPC belongs to the class of pyridine carboxamides and is known for its potent analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain and spinal cord, leading to the inhibition of pain signals. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is its potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide also has a good safety profile, making it suitable for use in preclinical studies. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, which could lead to larger-scale production and lower costs. Another area of interest is the development of novel formulations of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide, such as liposomal or nanoparticle formulations, which could enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide and its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. This compound is then reacted with 2-amino-6-methylpyridine to form N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide. The synthesis method of N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-7-8-14(19-3)13(9-10)17-15(18)12-6-4-5-11(2)16-12/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFAGUOVKDDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-6-methylpyridine-2-carboxamide

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